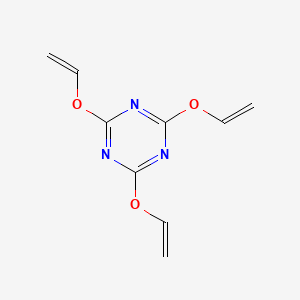

1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-

Description

BenchChem offers high-quality 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(ethenoxy)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-4-13-7-10-8(14-5-2)12-9(11-7)15-6-3/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTQCYFSBSIISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=NC(=NC(=N1)OC=C)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620265 | |

| Record name | 2,4,6-Tris(ethenyloxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24763-74-4 | |

| Record name | 2,4,6-Tris(ethenyloxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The 1,3,5 Triazine Core: Foundational Concepts and Significance in Organic Synthesis and Materials Science

The 1,3,5-triazine (B166579), or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms with the chemical formula C₃H₃N₃. wikipedia.org The symmetrical arrangement of nitrogen atoms lends the core unique electronic properties and a planar geometry, making it an exceptionally stable and versatile scaffold in chemical design. researchgate.net Its significance stems from its utility as a central building block for a vast array of functional molecules, from organic reagents to complex macromolecular architectures. researchgate.netbohrium.com

The most common and economically significant precursor for substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netnih.gov The three chlorine atoms on the triazine ring are susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. researchgate.net A key feature of cyanuric chloride's reactivity is the ability to control the substitution steps by modulating the reaction temperature. The first chlorine atom is typically substituted at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. nih.govorgsyn.org This stepwise reactivity allows for the precise and predictable synthesis of mono-, di-, and trisubstituted triazines with identical or different functional groups, providing a powerful tool for creating symmetrically and asymmetrically functionalized molecules. nih.govfrontiersin.orgsemanticscholar.org

In materials science, the 1,3,5-triazine core is valued for several key attributes:

Thermal Stability: The aromatic nature of the triazine ring imparts excellent thermal and oxidative stability to the resulting polymers and materials. ccspublishing.org.cn

Rigidity and Defined Geometry: The planar and rigid structure of the triazine core allows it to be used as a defined branching point for creating star-shaped molecules, dendrimers, and highly organized polymer networks. bohrium.com

Multifunctionality: With three reactive sites, the triazine core serves as a trifunctional linker, enabling the construction of complex, three-dimensional molecular architectures and cross-linked materials. nih.gov

These characteristics have led to the use of 1,3,5-triazine derivatives in the development of heat-resistant resins, flame retardants, and advanced polymer networks. titech.ac.jpmdpi.com

Table 1: Properties of the 1,3,5-Triazine Core

| Property | Description | Significance in Materials Science |

|---|---|---|

| Structure | Six-membered aromatic heterocycle with alternating C and N atoms (C₃N₃ ring). | Provides a planar, rigid, and geometrically defined building block. |

| Symmetry | Possesses D₃h symmetry, leading to a non-polar core. frontiersin.org | Influences molecular packing, crystallinity, and self-assembly properties. |

| Reactivity Precursor | Derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). | Allows for controlled, stepwise nucleophilic substitution to introduce functionality. nih.gov |

| Thermal Stability | High inherent thermal and chemical stability due to its aromaticity. | Imparts excellent heat resistance to polymers and materials incorporating the core. ccspublishing.org.cn |

| Functionality | Acts as a trifunctional cross-linking or branching point. | Enables the synthesis of star polymers, dendrimers, and highly cross-linked networks. bohrium.comnih.gov |

Vinyloxy Ethenyloxy Functional Groups: Reactivity Profiles and Strategic Importance in Monomer Design

The vinyloxy group (–O–CH=CH₂), also known as an ethenyloxy group, is a key functional group in polymer chemistry. academie-sciences.fr It consists of a vinyl group attached to an oxygen atom, which significantly influences the electronic properties and reactivity of the carbon-carbon double bond. The oxygen atom, through resonance, donates electron density to the double bond, making it electron-rich. academie-sciences.fr This high electron density is the defining characteristic of the vinyloxy group's reactivity profile.

Unlike electron-deficient vinyl monomers such as acrylates, which readily undergo free-radical polymerization, the electron-rich nature of vinyl ethers makes them generally resistant to this mechanism. rsc.org Instead, their primary mode of polymerization is cationic polymerization. nih.govnih.gov The double bond is highly susceptible to attack by electrophiles, leading to the formation of a stabilized carbocation intermediate that can propagate rapidly. nih.gov This reactivity makes vinyloxy groups strategically important in monomer design for several reasons:

Controlled Polymerization: Modern techniques, including living cationic polymerization, allow for the synthesis of poly(vinyl ether)s with well-controlled molecular weights and narrow molecular weight distributions. nih.govrsc.org

Functional Group Tolerance: Cationic polymerization of vinyl ethers can be conducted under conditions that tolerate a wide variety of other functional groups, enabling the design of complex and functional polymers. academie-sciences.fracs.org

Monomer Versatility: A wide range of vinyloxy-containing monomers can be synthesized, allowing for precise tuning of the resulting polymer's properties, such as solubility, thermal behavior, and chemical resistance. academie-sciences.fr

The reactivity of a vinyl monomer is directly related to the electronic environment of its double bond. The electron-donating oxygen atom in the vinyloxy group increases the electron density on the β-carbon of the vinyl group, making it highly reactive toward cationic initiators but unreactive toward radical initiators under typical conditions. researchgate.net

Table 2: Reactivity Profile of Vinyloxy Groups Compared to Other Vinyl Monomers

| Monomer Type | Functional Group | Electronic Nature of Double Bond | Primary Polymerization Mechanism | Relative Reactivity |

|---|---|---|---|---|

| Vinyl Ether | –O–CH=CH₂ (Vinyloxy) | Electron-Rich | Cationic nih.govnih.gov | High in cationic polymerization; low in radical polymerization. |

| Acrylate | –C(O)O–CH=CH₂ | Electron-Deficient | Radical, Anionic | High in radical and anionic polymerization. |

| Styrene | –C₆H₅–CH=CH₂ | Relatively Neutral (Resonance Stabilized) | Radical, Cationic, Anionic | Moderate reactivity across multiple mechanisms. |

| Vinyl Sulfonate | –S(O)₂O–CH=CH₂ | Electron-Deficient | Michael Addition, Radical | Highly reactive as a Michael acceptor. nih.gov |

Applications in Advanced Functional Materials

Tailored Polymeric Materials for Diverse Industrial Sectors

The ability of 1,3,5-triazine (B166579), 2,4,6-tris(ethenyloxy)- to undergo polymerization and copolymerization allows for the synthesis of a diverse range of polymeric materials with tunable properties. These materials find utility across various industrial sectors due to their enhanced performance characteristics.

While direct studies on 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- in adhesive and sealant formulations are not extensively documented in publicly available literature, the inherent properties of triazine derivatives suggest their potential in these applications. For instance, the incorporation of triazine moieties into polymer backbones is known to enhance thermal stability and adhesion to various substrates. A study on 2-amino-1,3,5-triazine-4,6-dithiol as a coating for polybutylene terephthalate/aluminum interfaces demonstrated a significant improvement in adhesion properties through the formation of strong interfacial bonds. researchgate.net This suggests that the nitrogen atoms in the triazine ring of 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- could similarly contribute to improved adhesive performance.

In the realm of coatings, triazine derivatives are recognized for their utility as crosslinking agents and performance-enhancing additives. Patents have described the use of various tris(hydroxyphenyl) triazines in automotive coating compositions to provide enhanced durability and resistance to environmental degradation. researchgate.netepo.org The vinyl ether groups of 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- are susceptible to cationic polymerization and can also participate in radical-mediated thiol-ene reactions, offering a versatile platform for curing and crosslinking in coating formulations. This could lead to coatings with high crosslink density, excellent chemical resistance, and superior mechanical properties.

Table 1: Potential Contributions of 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- in Adhesives, Sealants, and Coatings

| Component | Potential Contribution | Underlying Mechanism |

| Triazine Core | Enhanced thermal stability, Improved adhesion | The inherent rigidity and nitrogen content of the triazine ring contribute to thermal resistance and potential for strong interactions with substrates. |

| Ethenyloxy (Vinyl Ether) Groups | Crosslinking and curing, Formulation versatility | The reactive double bonds can undergo polymerization via various mechanisms (e.g., cationic, thiol-ene), allowing for the formation of robust polymer networks. |

In the field of composite materials, triazine-based monomers are valued for their ability to create highly crosslinked, thermally stable matrices. Research on a related compound, 2,4,6-tris(2-allylphenoxy)-1,3,5-triazine, has shown that it can be copolymerized with bismaleimides (BMIs) to produce resins with superior heat resistance and toughness compared to homopolymers of BMI. titech.ac.jp This improvement is attributed to the incorporation of the heat-resistant triazine ring into the polymer network. titech.ac.jp Similarly, it is anticipated that 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- could serve as an effective crosslinking agent in composite matrices, imparting enhanced thermal and mechanical properties to the final material.

The polymerization of 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- can lead to the formation of rigid, three-dimensional networks, a desirable characteristic for encapsulation technologies. These networks can provide a protective barrier for sensitive electronic components or active pharmaceutical ingredients, shielding them from environmental factors such as moisture, heat, and chemicals. The low shrinkage often associated with the polymerization of vinyl ethers could be an additional advantage in these applications, minimizing stress on the encapsulated components.

The incorporation of 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- as a comonomer or a crosslinking agent can significantly enhance the properties of commodity plastics and rubbers. In plastics, the rigid triazine core can increase the glass transition temperature, leading to improved dimensional stability at elevated temperatures. The crosslinking capabilities can enhance strength, stiffness, and chemical resistance.

Separation Technologies and Adsorption Media

The nitrogen-rich and porous nature of polymers derived from triazine-based monomers makes them promising candidates for applications in separation technologies and as adsorption media.

Polymers synthesized from triazine-containing monomers can be designed to have high surface areas and tailored pore structures, making them effective for gas adsorption. Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers that have shown significant promise for carbon dioxide (CO2) and hydrogen (H2) storage. bohrium.comresearchgate.netrsc.org These materials are typically synthesized through the trimerization of nitrile-functionalized monomers, leading to a network of interconnected triazine rings.

The high nitrogen content of these frameworks contributes to their strong affinity for CO2, a key factor for selective CO2 capture. acs.orgacs.orgrsc.org Research has shown that CTFs can exhibit high CO2 uptake capacities. For example, a triazine-based microporous polycarbazole demonstrated a CO2 uptake of 64.1 mg g⁻¹ at 273 K and 1 atm, with high selectivity over nitrogen. acs.org Similarly, triazine-based hyper-cross-linked polymers have been utilized to create porous carbons with high CO2 uptake, reaching up to 240 mg/g. researchgate.net

For hydrogen storage, the high surface area and porous structure of CTFs are advantageous. Studies have reported hydrogen storage capacities of up to 4.02 wt% at 20 bar for certain CTFs. researchgate.net The introduction of functional groups, such as oxygen, into the CTF structure has been shown to further enhance hydrogen storage capacity, with an oxygen-functionalized CTF achieving 4.34 wt% at 20 bar and 77 K. energynews.biz While these CTFs are not directly synthesized from 1,3,5-triazine, 2,4,6-tris(ethenyloxy)-, the potential exists to create porous polymers from this monomer that could exhibit similar gas adsorption properties.

Table 2: Performance of Triazine-Based Porous Polymers in Gas Adsorption

| Polymer System | Target Gas | Adsorption Capacity | Reference |

| 7,7,8,8-tetracyanoquinodimethane-derived CTFs | CO2 | 5.99 mmol/g (273 K, 1 bar) | bohrium.com |

| 7,7,8,8-tetracyanoquinodimethane-derived CTFs | H2 | 2.79 wt% (77 K, 1 bar) | bohrium.com |

| Triazine-based microporous polycarbazole (PCBZL) | CO2 | 64.1 mg g⁻¹ (273 K, 1 atm) | acs.org |

| Oxygen-functionalized Covalent Triazine Framework (O-CTF) | H2 | 4.34 wt% (20 bar, 77 K) | energynews.biz |

| Triazine-based hyper-cross-linked polymer-derived porous carbon | CO2 | 240 mg/g | researchgate.net |

| Dicyanophenyl-based Covalent Triazine Framework (DCP) | H2 | 4.02 wt% (20 bar) | researchgate.net |

Triazine-based polymers are also being explored for the fabrication of membranes for gas separation and ion transport. The rigidity of the triazine ring can lead to polymers with high free volume, which is beneficial for high gas permeability. Mixed matrix membranes (MMMs) incorporating Covalent Triazine Framework (CTF-1) as a filler in a polysulfone matrix have shown increased CO2 permeability compared to the pure polymer membrane. doaj.org

Furthermore, triazine framework-based membranes with intrinsic porosity have been developed for selective CO2 separation. These membranes can achieve good CO2/N2 selectivity, which is crucial for applications such as post-combustion carbon capture. researchgate.net In the realm of ion transport, all-rigid covalent triazine framework membranes with well-defined ion channels have demonstrated near-frictionless ion transport, making them promising for applications in energy storage systems like redox flow batteries. nih.gov The ability to form crosslinked networks from 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- could be leveraged to create robust and selective membranes for various separation processes.

Optoelectronic and Energy Conversion Materials

The symmetric and electron-deficient nature of the 1,3,5-triazine core makes it a valuable building block for materials used in organic electronics and energy applications. nih.gov Its derivatives are noted for their high electron affinity, thermal stability, and tunable optoelectronic properties. nih.govresearchgate.net

Hole-Blocking Layers in Electroluminescent Devices

In organic light-emitting diodes (OLEDs), hole-blocking layers (HBLs) are crucial for device efficiency. They prevent holes from passing from the emissive layer to the electron-transporting layer, thereby confining charge recombination to the desired zone and maximizing light output. The electron-deficient triazine ring is highly effective for this purpose. Its low-lying Highest Occupied Molecular Orbital (HOMO) energy level creates a significant energy barrier for holes, effectively blocking their transport.

Research on various 1,3,5-triazine derivatives has demonstrated their utility as HBLs. For instance, dimeric 1,3,5-triazine ethers have been successfully used as hole-blocking and electron-transporting layers, leading to enhanced device efficiency. The incorporation of the triazine core helps achieve deep HOMO energy levels, a key characteristic for effective hole-blocking materials in phosphorescent OLEDs (PHOLEDs).

Organic Semiconductor and Photovoltaic Applications

The unique electronic properties of the 1,3,5-triazine scaffold are extensively utilized in the field of organic photovoltaics, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). nih.gov Triazine-based materials can function as electron acceptors, donors, or as interfacial layers that improve charge transport and device stability. nih.gov

In OSCs, triazine derivatives have been incorporated into cathode interfacial materials to enhance performance. The presence of the triazine core in molecules like CN-PO-TAZ has led to significant improvements in power conversion efficiencies (PCEs). nih.gov The high electron affinity and thermal stability of triazine-based compounds make them effective electron transporters in organic electronics. nih.gov

| Device Type | Triazine-Based Compound | Role | Power Conversion Efficiency (PCE) |

| Conventional OSC (COSC) | CN-PO-TAZ | Cathode Interfacial Layer | 8.19% nih.gov |

| Inverted OSC (IOSC) | CN-PO-TAZ | Cathode Interfacial Layer | 8.33% nih.gov |

| Conventional OSC (COSC) | Br-PO-TAZ | Cathode Interfacial Layer | 8.15% nih.gov |

| Inverted OSC (IOSC) | Br-PO-TAZ | Cathode Interfacial Layer | 8.23% nih.gov |

This table presents performance data for Organic Solar Cells (OSCs) incorporating specific triazine-based interfacial layers, demonstrating the impact of the triazine core on device efficiency. nih.gov

Photocatalytic Systems Based on Triazine Frameworks

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers built from nitrogen-rich triazine units. mdpi.com These materials are gaining significant attention as metal-free, heterogeneous photocatalysts due to their high surface area, excellent chemical and thermal stability, and tunable electronic structures. mdpi.combohrium.com The fully conjugated, graphitic-like structure of CTFs allows for efficient light absorption and charge carrier mobility, making them suitable for a variety of photocatalytic applications. nih.gov

CTF-based systems have been successfully employed for photocatalytic hydrogen evolution, CO2 reduction, and the degradation of organic pollutants. mdpi.combohrium.comresearchgate.net For instance, CTF-based composites have been developed to enhance photocatalytic CO2 reduction to methane (B114726) (CH4), achieving activities nine times higher than that of the bare CTF material. mdpi.com Doping or creating composites with other materials, such as TiO2 or carbon quantum dots, can further improve the photocatalytic performance by enhancing charge separation and transfer. mdpi.com

| Catalyst System | Photocatalytic Application | Key Finding/Result |

| CTF-1 based composite | CO₂ Reduction to CH₄ | Activity of 11.48 µmol·g⁻¹·h⁻¹ (9x higher than bare CTF-1) mdpi.com |

| Nitrogen-doped CTF (T3N-CTF) | Hydrogen Production | Enhanced charge transport and more active sites. mdpi.com |

| S-doped CTF | General Photocatalysis | Enhanced performance and stability. mdpi.com |

This table highlights the performance of various Covalent Triazine Framework (CTF) systems in different photocatalytic applications. mdpi.com

Bio-Related Materials Research (excluding clinical data)

The 1,3,5-triazine structure serves as a versatile scaffold in the development of materials for biological applications, leveraging its chemical stability and the ability to be systematically functionalized. nih.govnih.gov

Functionalization of Triazine Scaffolds for Conjugation and Sensing Platforms

The structural tunability of the triazine ring allows for the introduction of various functional groups, which enhances binding affinity and specificity towards target molecules, making it an excellent platform for chemosensors. researchgate.net Triazine-based molecules have been developed as fluorescent sensors for detecting nitro-containing explosives and as proton-controlled optical sensors. rsc.org

The functionalization can be precisely controlled to create specific binding sites. This has been demonstrated in the development of electrochemical sensors for detecting metal ions like Hg²⁺, where the nitrogen atoms in the triazine core and appended amino groups provide strong coordination sites. researchgate.net Such sensors have achieved detection limits well below the permissible limits set by the World Health Organization for drinking water. researchgate.net

| Sensor Type | Target Analyte | Detection Limit | Key Feature |

| Electrochemical Sensor | Mercury ions (Hg²⁺) | 0.223 ppb researchgate.net | Strong coordination between triazine nitrogen centers and Hg²⁺ researchgate.net |

| Fluorescent Sensor | Nitro-explosives | Not specified | Photoluminescence of star-shaped triazine derivatives rsc.org |

This table summarizes the application of functionalized triazine scaffolds in developing sensitive and selective chemosensors. researchgate.netrsc.org

Biomimetic Chromatography Applications for Material Characterization

In affinity chromatography, triazine-based ligands are used to create highly selective and stable purification media. nih.gov These synthetic ligands are designed to mimic the binding action of natural biological molecules like Protein A, a standard for antibody purification. springernature.com This "biomimetic" approach provides a low-cost, robust, and non-toxic alternative to traditional biological ligands. springernature.comacs.org

The triazine scaffold is ideal for this application because it allows for the combinatorial attachment of different chemical substituents, creating diverse molecular libraries that can be screened for high-affinity binding to specific target proteins, such as immunoglobulins (IgG). researchgate.net Research has shown that by modifying the aryl substituents on the triazine ring, the performance of the affinity resin can be optimized. One such study developed a ligand that achieved a binding capacity of 22.8 mg/mL of resin for IgG from human and rabbit plasma, with a subsequent purity of 95%. nih.gov

| Ligand Design | Target Molecule | Binding Capacity | Purity | Yield |

| Triazine with 3-aminophenol (B1664112) substituents | Immunoglobulin G (IgG) | 22.8 mg/mL resin | 95% | 73±5% |

This table details the performance of a biomimetic, triazine-based affinity ligand for the purification of Immunoglobulin G (IgG). nih.gov

Computational and Theoretical Investigations of Ethenyloxy Triazine Systems

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of 2,4,6-tris(ethenyloxy)-1,3,5-triazine at the atomic level. These studies provide a detailed picture of the molecule's three-dimensional geometry, bond lengths, bond angles, and the distribution of electron density.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity and its potential applications in electronic devices. dergipark.org.tr The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. youtube.com In 2,4,6-tris(ethenyloxy)-1,3,5-triazine, the nitrogen atoms of the triazine ring and the oxygen atoms of the ethenyloxy groups would contribute significantly to the electron density, influencing the HOMO level. The LUMO is expected to be distributed across the π-system of the triazine ring and the vinyl groups.

Table 1: Predicted Geometrical and Electronic Properties of 2,4,6-tris(ethenyloxy)-1,3,5-triazine (Illustrative)

| Property | Predicted Value |

| C-N bond length (ring) | ~ 1.34 Å |

| C-O bond length | ~ 1.36 Å |

| O-C (vinyl) bond length | ~ 1.38 Å |

| C=C (vinyl) bond length | ~ 1.33 Å |

| C-N-C bond angle (ring) | ~ 120° |

| HOMO Energy | -6.5 eV to -7.5 eV |

| LUMO Energy | -1.0 eV to -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV to 6.5 eV |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules. Actual values would require specific computational studies.

Reaction Mechanism Simulations and Pathway Elucidation

Computational simulations are instrumental in mapping out the potential reaction pathways for the synthesis and polymerization of 2,4,6-tris(ethenyloxy)-1,3,5-triazine. Understanding these mechanisms is key to optimizing reaction conditions and controlling the properties of the resulting materials.

The synthesis of 2,4,6-tris(ethenyloxy)-1,3,5-triazine from cyanuric chloride and a source of the ethenyloxy group likely proceeds through a series of nucleophilic aromatic substitution reactions. nih.gov Theoretical models can be used to calculate the activation energies for each substitution step, providing insights into the reaction kinetics and the influence of catalysts.

The polymerization of the ethenyloxy groups is of particular interest. Vinyl ethers are known to undergo cationic polymerization readily. acs.org Computational studies can model the initiation, propagation, and termination steps of this process. For a trifunctional monomer like 2,4,6-tris(ethenyloxy)-1,3,5-triazine, simulations can elucidate how the three vinyl groups react to form a cross-linked polymer network. These models can predict the likelihood of intramolecular versus intermolecular reactions, which will ultimately determine the polymer's topology.

Table 2: Plausible Polymerization Pathways for 2,4,6-tris(ethenyloxy)-1,3,5-triazine

| Polymerization Type | Key Intermediates | Predicted Characteristics of Resulting Polymer |

| Cationic Polymerization | Carbenium ions | Rapid polymerization, formation of a cross-linked network, potential for side reactions. |

| Radical Polymerization | Free radicals | Slower polymerization, requires an initiator, can also lead to a cross-linked structure. |

Predictive Modeling of Polymerization Behavior and Material Performance

Predictive modeling combines quantum mechanical calculations with larger-scale simulation techniques, such as molecular dynamics (MD) and coarse-grained modeling, to forecast the macroscopic properties of the polymers derived from 2,4,6-tris(ethenyloxy)-1,3,5-triazine. arxiv.org These models are essential for bridging the gap between molecular structure and material performance.

By simulating the cross-linking process, it is possible to predict the network structure, including the cross-link density and the distribution of polymer chain lengths. researchgate.net These structural parameters are then used as inputs for further simulations to predict material properties such as:

Mechanical Properties: Young's modulus, tensile strength, and flexibility.

Thermal Properties: Glass transition temperature (Tg) and thermal stability.

Dielectric Properties: Dielectric constant and loss tangent, which are important for applications in electronics.

These predictive models allow for the in-silico optimization of the polymer's performance by tuning the monomer structure or the polymerization conditions, thereby reducing the need for extensive experimental trial and error. ibm.com

Table 3: Illustrative Inputs and Outputs for Predictive Modeling of Polymer Performance

| Input Parameters | Predicted Output Properties |

| Monomer geometry and reactivity (from DFT) | Cross-link density, degree of conversion |

| Polymerization conditions (temperature, catalyst) | Glass transition temperature (Tg), Young's Modulus |

| Presence of co-monomers or additives | Thermal degradation profile, dielectric constant |

High-Throughput Screening and Design of New Triazine-Based Materials

High-throughput computational screening is a powerful strategy for accelerating the discovery of new materials. bohrium.com This approach involves the automated generation and evaluation of a large library of virtual compounds. In the context of triazine-based materials, high-throughput screening can be used to explore the vast chemical space of possible substituents on the triazine ring.

By systematically replacing the ethenyloxy groups with other functional moieties, it is possible to create a virtual library of novel triazine derivatives. For each compound in the library, automated quantum mechanical calculations can be performed to predict key properties such as the HOMO-LUMO gap, dipole moment, and reactivity. acs.org This allows for the rapid identification of promising candidates for specific applications, such as high-performance dielectrics, flame retardants, or optical materials.

Machine learning models can be trained on the data generated from these high-throughput calculations to develop quantitative structure-property relationships (QSPRs). researchgate.net These QSPR models can then be used to predict the properties of new, untested triazine derivatives with even greater speed, further accelerating the design and discovery cycle of new functional materials.

Future Perspectives and Interdisciplinary Research Directions

Development of Next-Generation Ethenyloxy Triazine Monomers and Polymers

The trifunctional nature of 1,3,5-triazine (B166579), 2,4,6-tris(ethenyloxy)- allows for the formation of highly cross-linked polymers. Future research is anticipated to focus on harnessing this reactivity to create novel polymers with tailored properties. The development of next-generation materials will likely involve both homopolymerization and copolymerization strategies.

Cationic polymerization is a primary route for vinyl ethers, offering a pathway to polymers with unique architectures. nih.gov Advanced initiating systems can provide control over the polymerization process, leading to materials with predictable molecular weights and structures. nih.gov The copolymerization of 2,4,6-tris(vinyloxy)-1,3,5-triazine with other vinyl ether monomers or different classes of monomers, such as acrylates, could yield a diverse range of copolymers with properties tuned for specific applications. nih.gov For instance, incorporating flexible monomer units could enhance the toughness of the resulting thermosets, a desirable trait for structural composites. titech.ac.jp

Moreover, the synthesis of sequence-defined polymers based on a triazine backbone has been demonstrated, opening avenues for creating complex macromolecular architectures with precise functionalities. nih.gov This approach could be adapted for ethenyloxy triazine monomers to produce materials with advanced functions for applications in areas like information storage or catalysis.

Table 1: Potential Next-Generation Polymers from 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-

| Polymer Type | Potential Monomers | Potential Properties | Potential Applications |

| Homopolymer | 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- | High cross-link density, thermal stability, rigidity | Coatings, adhesives, structural composites |

| Random Copolymer | 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- with butyl vinyl ether | Modified flexibility, controlled glass transition temperature | Toughened thermosets, functional coatings |

| Block Copolymer | 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- with a hydrophilic vinyl ether | Amphiphilic properties, self-assembly capabilities | Drug delivery, smart materials |

| Sequence-Defined Polymer | Functionalized ethenyloxy triazine derivatives | Precise control over chemical and physical properties | Data storage, advanced catalysts |

Advanced Characterization Techniques for Triazine-Based Materials

A thorough understanding of the structure-property relationships in polymers derived from 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- will necessitate the use of a suite of advanced characterization techniques. Beyond standard spectroscopic methods like FTIR and NMR for monomer and polymer identification, a deeper analysis of the polymer network and its performance will be crucial. nih.govmdpi.com

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be essential for determining the thermal stability and degradation behavior of these cross-linked polymers. researchgate.nettechnologynetworks.com Dynamic Mechanical Thermal Analysis (DMTA) can provide insights into the viscoelastic properties and the glass transition temperature of the materials, which are critical parameters for their application in structural components. technologynetworks.com

For detailed structural analysis, solid-state NMR spectroscopy can elucidate the cross-linking density and the local environment of the triazine rings within the polymer network. mdpi.com X-ray diffraction (XRD) will be important for assessing the degree of crystallinity in semicrystalline polymers or the amorphous nature of highly cross-linked networks. technologynetworks.com Furthermore, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be invaluable for characterizing the molecular weight and structure of oligomers and branched polymers. mdpi.com

Table 2: Key Characterization Techniques for Ethenyloxy Triazine Polymers

| Technique | Information Obtained |

| FTIR & NMR Spectroscopy | Chemical structure verification of monomer and polymer. nih.govmdpi.com |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting, and crystallization behavior. titech.ac.jp |

| Dynamic Mechanical Thermal Analysis (DMTA) | Viscoelastic properties, modulus, and damping. technologynetworks.com |

| Solid-State NMR | Cross-linking density and local polymer structure. mdpi.com |

| X-ray Diffraction (XRD) | Crystallinity and amorphous structure. technologynetworks.com |

| MALDI-TOF MS | Molecular weight distribution and end-group analysis of oligomers. mdpi.com |

Integration with Nanotechnology and Supramolecular Chemistry

The integration of 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- based polymers with nanotechnology offers exciting possibilities for creating advanced composite materials with enhanced properties. The triazine core and the resulting polymer network can interact with various nanofillers, leading to improved mechanical strength, thermal stability, and functionality.

For example, the incorporation of graphene oxide (GO) functionalized with triazine derivatives has been shown to improve the interfacial adhesion and mechanical properties of epoxy composites. mdpi.comresearchgate.net A similar approach could be employed with polymers from 2,4,6-tris(ethenyloxy)-1,3,5-triazine, where the triazine units can interact with the GO surface, leading to nanocomposites with superior performance for applications in aerospace and automotive industries.

In the realm of supramolecular chemistry, the triazine ring is a well-established building block for creating ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netrsc.orgnih.govcam.ac.uk While the ethenyloxy groups are primarily for polymerization, the nitrogen atoms in the triazine ring can still participate in supramolecular assembly. This could be exploited in the design of self-healing materials, where reversible supramolecular interactions can repair damage, or in the development of sensors where the binding of an analyte disrupts the supramolecular structure, leading to a detectable signal.

Sustainable Manufacturing and Lifecycle Assessment of Triazine Compounds

The future development of materials based on 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- must be guided by the principles of green chemistry and sustainability. This includes the development of more environmentally friendly synthetic routes for the monomer and a thorough evaluation of the entire lifecycle of the resulting polymers.

Traditional syntheses of substituted triazines often start from cyanuric chloride, which can involve hazardous reagents and solvents. researchgate.net Future research will likely focus on greener synthetic protocols, such as using sonochemical methods which can reduce reaction times and the use of harmful solvents. nih.gov Enzymatic synthesis of vinyl ether monomers has also been explored as a sustainable alternative to traditional chemical methods. rsc.orgresearchgate.net Developing a biocatalytic route to 1,3,5-triazine, 2,4,6-tris(ethenyloxy)- would be a significant step towards sustainable manufacturing.

A comprehensive Lifecycle Assessment (LCA) will be essential to evaluate the environmental impact of these materials from cradle to grave. tandfonline.comnichem.solutions An LCA considers all stages, including raw material extraction, monomer synthesis, polymerization, product use, and end-of-life options such as recycling or degradation. specialty-chemicals.euresearchgate.netaip.org This holistic approach will ensure that the development of new triazine-based polymers is not only technologically advanced but also environmentally responsible. The goal is to create high-performance materials that contribute to a circular economy, minimizing waste and environmental footprint.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a triazine core. For example, replacing chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with ethenyloxy groups requires refluxing with vinyl alcohol derivatives in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Catalytic bases such as DIPEA (N,N-diisopropylethylamine) enhance reactivity by deprotonating nucleophiles. Optimal conditions include controlled temperatures (60–80°C), inert atmospheres (N₂/Ar), and stoichiometric excess of the nucleophile (3:1 molar ratio) to ensure complete substitution . Purification via column chromatography or recrystallization (e.g., using ethanol/water) improves purity.

Q. How can spectroscopic techniques confirm the structure and purity of 2,4,6-tris(ethenyloxy)-1,3,5-triazine?

- Methodological Answer :

- ¹H NMR : Ethenyl protons (CH₂=CH–O–) appear as doublets at δ 4.5–5.5 ppm (J = 6–10 Hz), while triazine ring protons are absent due to symmetry.

- ¹³C NMR : The triazine carbons resonate at δ 165–175 ppm, with ethenyl carbons (C=O) near δ 120–130 ppm.

- IR Spectroscopy : Strong C-O-C stretches (1250–1050 cm⁻¹) and vinyl C=C stretches (1640–1620 cm⁻¹) confirm substitution.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular weight (e.g., m/z ~315 for C₁₅H₁₅N₃O₃). High-resolution MS (HRMS) validates the empirical formula .

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of the triazine core in nucleophilic substitution reactions?

- Methodological Answer : The triazine ring’s electron-deficient nature facilitates SNAr reactions. Ethenyloxy substitution proceeds via a two-step mechanism: (1) attack by the nucleophile (vinyl alcohol) at the triazine carbon, forming a Meisenheimer complex, and (2) elimination of chloride. Phosphonium intermediates (e.g., tributylphosphine) accelerate the reaction by stabilizing transition states. Computational studies (DFT) suggest that electron-withdrawing substituents lower activation barriers by increasing ring electrophilicity . Competing hydrolysis can occur under protic conditions, necessitating anhydrous solvents .

Q. How do ethenyloxy groups influence the photophysical/electronic properties of 1,3,5-triazine derivatives in material science?

- Methodological Answer : Ethenyloxy groups introduce π-conjugation, enhancing UV absorption (λmax ~270–300 nm) and enabling applications in optoelectronics. The electron-withdrawing triazine core stabilizes charge-transfer complexes, useful in organic photovoltaics. Crosslinking via radical polymerization (initiated by AIBN) creates thermally stable polymers, as evidenced by TGA (decomposition >250°C). Dielectric constant measurements (ε ~3.5–4.0 at 1 kHz) suggest utility in low-k dielectrics .

Q. What strategies mitigate side reactions (e.g., hydrolysis or oligomerization) during functionalization of 2,4,6-tris(ethenyloxy)-1,3,5-triazine?

- Methodological Answer :

- Hydrolysis Prevention : Use anhydrous solvents (e.g., DCM, THF) and molecular sieves to scavenge moisture. Avoid protic acids/bases.

- Oligomerization Control : Limit reaction temperatures (<80°C) and employ radical inhibitors (e.g., BHT) during storage.

- Stabilization : Store under inert gas at ambient temperatures; avoid prolonged exposure to light (photodegradation risk) .

Data Contradictions and Resolution

- Synthetic Yields : reports quantitative yields for analogous triazolo-triazines under reflux, while notes 70–86% yields for ester-functionalized triazines. Contradictions arise from steric/electronic effects of substituents. Researchers should optimize molar ratios and catalysts for ethenyloxy derivatives .

- Storage Conditions : recommends ambient storage, whereas advises stabilization with radical inhibitors. Resolution: Use stabilizers (e.g., hydroquinone) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.